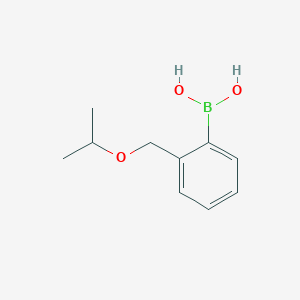

Ácido fenilborónico 2-(isopropoximetil)

Descripción general

Descripción

“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

Chemical Reactions Analysis

Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación

Hidrogeles sensibles a la glucosa

Ácido fenilborónico 2-(isopropoximetil): es fundamental en la creación de hidrogeles sensibles a la glucosa. Estos hidrogeles están diseñados para responder a los cambios en los niveles de glucosa, lo que los hace ideales para la atención de la diabetes. Pueden liberar fármacos hipoglucémicos, como la insulina, en respuesta al aumento de los niveles de glucosa, lo cual es crucial para el control de la diabetes .

Materiales autocurativos

La química covalente dinámica de los derivados del ácido fenilborónico permite el desarrollo de materiales autocurativos. Estos materiales pueden repararse a sí mismos después de sufrir daños, lo que tiene implicaciones significativas para extender la vida útil de varios productos y reducir el desperdicio .

Aplicaciones de interfaz biomédica

Debido a su biocompatibilidad, biodegradabilidad y no toxicidad, los polímeros a base de ácido fenilborónico se pueden utilizar en diversas aplicaciones de interfaz biomédica. Por ejemplo, pueden incorporarse a apósitos para heridas para mantener un entorno de curación óptimo .

Aplicaciones de diagnóstico

Los derivados del ácido fenilborónico forman complejos reversibles con polioles, incluidos los azúcares. Esta propiedad se utiliza en aplicaciones de diagnóstico donde la detección de azúcares específicos puede indicar la presencia de ciertas enfermedades o afecciones .

Aplicaciones terapéuticas

La química única del ácido fenilborónico también se presta a aplicaciones terapéuticas. Se puede utilizar para crear sistemas de administración de fármacos que respondan a estímulos fisiológicos, asegurando que los medicamentos se liberen en el momento y el lugar adecuados .

Interacción con el ácido siálico

Las investigaciones recientes se han centrado en la interacción entre los derivados del ácido fenilborónico y el ácido siálico. Esta interacción abre nuevas posibilidades para atacar enfermedades que involucran el ácido siálico, como ciertos tipos de cáncer .

Direcciones Futuras

Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.

Mecanismo De Acción

Target of Action

The primary target of 2-(Isopropoxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-(Isopropoxymethyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-(Isopropoxymethyl)phenylboronic acid . This reaction is a key step in many synthetic procedures, leading to the formation of biologically active compounds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It is known that boronic acids and their esters, such as 2-(isopropoxymethyl)phenylboronic acid, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .

Result of Action

The molecular effect of 2-(Isopropoxymethyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds .

Action Environment

The action of 2-(Isopropoxymethyl)phenylboronic acid is influenced by environmental factors such as the presence of water. As mentioned earlier, boronic acids and their esters are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability may be affected by the aqueous environment in which it is used .

Propiedades

IUPAC Name |

[2-(propan-2-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILTNJCMPDLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

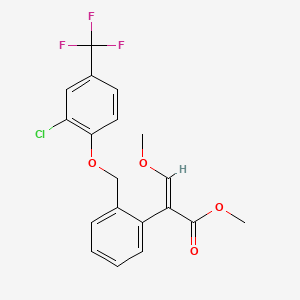

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)